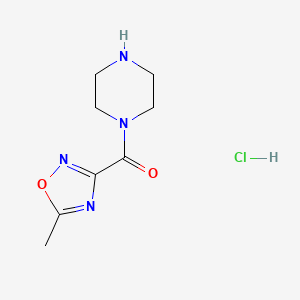

1-(5-Methyl-1,2,4-oxadiazole-3-carbonyl)piperazine hydrochloride

Description

1-(5-Methyl-1,2,4-oxadiazole-3-carbonyl)piperazine hydrochloride is a chemical compound with the molecular formula C8H12N4O2·HCl. It is a derivative of oxadiazole and piperazine, which are known for their diverse biological activities and applications in medicinal chemistry .

Properties

IUPAC Name |

(5-methyl-1,2,4-oxadiazol-3-yl)-piperazin-1-ylmethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2.ClH/c1-6-10-7(11-14-6)8(13)12-4-2-9-3-5-12;/h9H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVWMLYJMTGECJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C(=O)N2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methyl-1,2,4-oxadiazole-3-carbonyl)piperazine hydrochloride typically involves the reaction of 5-methyl-1,2,4-oxadiazole-3-carbonyl chloride with piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(5-Methyl-1,2,4-oxadiazole-3-carbonyl)piperazine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with modified piperazine rings .

Scientific Research Applications

1-(5-Methyl-1,2,4-oxadiazole-3-carbonyl)piperazine hydrochloride is a chemical compound that integrates a piperazine moiety with a 1,2,4-oxadiazole ring. The oxadiazole ring is a five-membered heterocyclic structure known for diverse biological activities, including antimicrobial and anticancer properties. The incorporation of the piperazine group enhances the pharmacological profile of the compound, making it a subject of interest in medicinal chemistry. The applications of this compound are diverse.

Scientific Research Applications

this compound exhibits notable biological activities, and studies have shown that compounds containing the 1,2,4-oxadiazole moiety often display various effects. The applications of this compound are diverse and include interaction studies focusing on its binding affinity to various biological receptors and enzymes.

Several compounds share structural similarities with this compound. Some notable examples include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Methylthiazol-2-carbonyl)piperazine | Thiazole instead of oxadiazole | Known for potent antifungal activity |

| 1-(5-Methylisoxazole-3-carbonyl)piperazine | Isoxazole ring | Exhibits strong neuroprotective effects |

| 1-(5-Methylbenzothiazole-3-carbonyl)piperazine | Benzothiazole moiety | Demonstrated anti-inflammatory properties |

Mechanism of Action

The mechanism of action of 1-(5-Methyl-1,2,4-oxadiazole-3-carbonyl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.

Piperazine Derivatives: Compounds with piperazine rings are known for their diverse pharmacological properties.

Uniqueness

1-(5-Methyl-1,2,4-oxadiazole-3-carbonyl)piperazine hydrochloride is unique due to its specific combination of the oxadiazole and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

1-(5-Methyl-1,2,4-oxadiazole-3-carbonyl)piperazine hydrochloride is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies, providing a comprehensive overview of the current research findings.

- Chemical Formula: CHClNO

- Molecular Weight: 232.67 g/mol

- IUPAC Name: (5-methyl-1,2,4-oxadiazol-3-yl)(piperazin-1-yl)methanone hydrochloride

- Appearance: Powder

- Storage Temperature: Room Temperature

Biological Activity Overview

The biological activities of compounds containing the 1,2,4-oxadiazole moiety have been extensively studied. These compounds are known for their diverse pharmacological properties, including:

- Antitumor Activity: Several studies indicate that oxadiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with the oxadiazole ring have shown activity against breast cancer (MDA-MB-231) and other tumor types .

- Antimicrobial Properties: Research has demonstrated that oxadiazole derivatives possess antibacterial and antifungal activities. They have been reported to inhibit bacterial DNA topoisomerases and human neutrophil elastase, contributing to their antimicrobial efficacy .

- Anti-inflammatory Effects: Some derivatives exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

Antitumor Activity

A significant study evaluated the antiproliferative effects of this compound on various cancer cell lines. The compound displayed an IC value of 0.126 µM against MDA-MB-231 cells, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

| Compound | Cell Line | IC (µM) | Comparison with 5-FU |

|---|---|---|---|

| 1-(5-Methyl-1,2,4-oxadiazole-3-carbonyl)piperazine HCl | MDA-MB-231 | 0.126 | More potent |

| 5-Fluorouracil (5-FU) | MDA-MB-231 | 11.73 | Reference |

Antimicrobial Activity

Another study focused on the antimicrobial properties of oxadiazole derivatives found that compounds similar to this compound exhibited significant inhibition against Mycobacterium tuberculosis strains. The compound showed effectiveness against resistant strains as well .

Safety and Toxicology

While specific safety data for this compound is limited, related oxadiazoles have been evaluated for toxicity. It is essential to conduct further studies to establish a comprehensive safety profile for this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(5-Methyl-1,2,4-oxadiazole-3-carbonyl)piperazine hydrochloride?

- Methodological Answer : Synthesis typically involves coupling a 5-methyl-1,2,4-oxadiazole-3-carbonyl chloride derivative with piperazine under reflux conditions. For analogous oxadiazole-piperazine hybrids, hydrazine hydrochloride derivatives are reacted with carbonyl intermediates in ethanol or dichloromethane, followed by purification via crystallization (e.g., ethanol recrystallization) . Microwave-assisted synthesis may enhance reaction efficiency by reducing time and improving yields .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the oxadiazole and piperazine moieties. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). X-ray crystallography can resolve structural ambiguities, particularly for stereochemical confirmation in related piperazine derivatives .

Q. How should researchers handle safety and storage protocols for this compound?

- Methodological Answer : Store in sealed containers at room temperature (RT) in a dry, ventilated environment. Use nitrile gloves and lab coats to avoid skin contact. In case of exposure, rinse affected areas with water for 15 minutes. Avoid inhalation by working in fume hoods, as per safety guidelines for structurally similar piperazine hydrochlorides .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. Institutions like ICReDD integrate computational reaction path searches with experimental data to refine conditions (e.g., solvent selection, temperature). For example, optimizing oxadiazole ring closure may require adjusting microwave irradiation parameters .

Q. How can spectral data contradictions (e.g., NMR splitting patterns) be resolved?

- Methodological Answer : Contradictions often arise from dynamic proton exchange or conformational isomerism. Variable-temperature NMR (VT-NMR) can identify exchange-broadened signals. For complex splitting, compare with spectral libraries of analogous compounds (e.g., 1-(4-fluoro-3-methoxyphenyl)piperazine hydrochloride) to assign peaks accurately .

Q. What strategies improve bioactivity profiling against enzymatic targets?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like aminopeptidase N or VEGFR2. Validate via enzyme inhibition assays (IC₅₀ measurements) in vitro. For example, pyrazoline derivatives with oxadiazole substituents show enhanced inhibition when electron-withdrawing groups are introduced at specific positions .

Q. How can impurity profiles be controlled during scale-up synthesis?

- Methodological Answer : Monitor by-products (e.g., chlorinated intermediates) using LC-MS. Reference standards for common impurities (e.g., 1-(3-chlorophenyl)piperazine hydrochloride) enable quantitative tracking. Purification via column chromatography (silica gel, eluent: DCM/MeOH) or preparative HPLC ensures compliance with pharmacopeial guidelines .

Q. What structural modifications enhance metabolic stability without compromising activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.